molecular formula C12H18O4 B1611108 Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate CAS No. 106004-11-9

Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate

Cat. No. B1611108
M. Wt: 226.27 g/mol
InChI Key: KVNMVWDAQWIXDK-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₄ . It has a molecular weight of 226.12 .


Molecular Structure Analysis

The molecular structure of dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate is represented by the SMILES notation: O=C(C1(C2)CCCC2(C(OC)=O)CC1)OC . This indicates that the molecule consists of a bicyclic octane ring with two ester groups attached at the 1 and 5 positions.


Physical And Chemical Properties Analysis

Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate has a molecular weight of 226.12 . It contains a total of 34 atoms; 18 Hydrogen atoms, 12 Carbon atoms, and 4 Oxygen atoms .

Scientific Research Applications

Synthesis of Tricyclic Structures

Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate has been explored as a precursor in the synthesis of tricyclic structures. Notably, efforts have been made to synthesize dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate, demonstrating its potential as a versatile building block in organic chemistry. These synthetic routes involve innovative techniques such as iodine oxidation and are significant in developing new methods to access the tricyclo[3.3.0.03,7]octane skeleton (Camps et al., 1987; Camps et al., 1988).

Development of Synthetic Methods

Research has also focused on developing new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton, where dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate plays a critical role. These attempts include various approaches like intramolecular C—H carbene insertion and ketone-to-cyclopentanol photocyclization, highlighting the compound's significance in the exploration and improvement of synthetic methods (Camps & Figueredo, 1984).

Chemical Transformations and Reactions

Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate has been involved in various chemical transformations and reactions. Studies include its use in thermal and photochemical skeletal transformation reactions, demonstrating its reactivity and the potential to produce valuable derivatives. These reactions are integral to understanding the compound's behavior under different conditions and can lead to the discovery of new reaction pathways and products (Toda et al., 1975).

properties

IUPAC Name

dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-15-9(13)11-4-3-5-12(8-11,7-6-11)10(14)16-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNMVWDAQWIXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545506
Record name Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate

CAS RN

106004-11-9
Record name Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Reactant of Route 2
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Reactant of Route 3
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Reactant of Route 4
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Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate

Citations

For This Compound
1
Citations
EW Della, J Tsanaktsidis - Australian journal of chemistry, 1985 - CSIRO Publishing
A convenient synthetic route to several bicycloalkanes bearing substitution at both bridgehead positions is described. The two-step procedure, which involves alkylation of the …
Number of citations: 33 www.publish.csiro.au

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